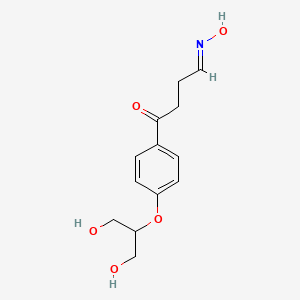
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol typically involves multiple steps, including the formation of the hydroxyiminobutyryl group and its subsequent attachment to the phenoxy and propanediol moieties. Common reagents and conditions used in these reactions may include:
Reagents: Hydroxylamine, acyl chlorides, phenols, and diols.
Conditions: Acidic or basic conditions, elevated temperatures, and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of imine groups to amines.
Substitution: Nucleophilic substitution reactions involving the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity or protein interactions.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism by which 3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Examples include 4-Hydroxyiminobutyrylphenol , Phenoxypropanediol , and Hydroxyiminobutyrylpropanediol .
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol: can be compared with other compounds containing hydroxyiminobutyryl, phenoxy, or propanediol groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
64070-74-2 |
|---|---|
Formule moléculaire |
C13H17NO5 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
(4E)-1-[4-(1,3-dihydroxypropan-2-yloxy)phenyl]-4-hydroxyiminobutan-1-one |
InChI |
InChI=1S/C13H17NO5/c15-8-12(9-16)19-11-5-3-10(4-6-11)13(17)2-1-7-14-18/h3-7,12,15-16,18H,1-2,8-9H2/b14-7+ |
Clé InChI |
RMTRPAVJJANALK-VGOFMYFVSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)CC/C=N/O)OC(CO)CO |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCC=NO)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















